molecular formula C15H18N2O B1455833 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine CAS No. 1146362-82-4

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Numéro de catalogue: B1455833
Numéro CAS: 1146362-82-4
Poids moléculaire: 242.32 g/mol
Clé InChI: QYKDPFJVQCVBJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (CAS 1146362-82-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine moiety linked to a 5-methyl-4-phenyl-1,3-oxazole scaffold, a structural motif prevalent in the development of novel bioactive molecules . Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol . Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors. Specifically, research indicates that derivatives of the oxazol-2-yl-piperidine scaffold are being explored as potent inhibitors of Acid Ceramidase (AC) . AC is a key lysosomal enzyme in sphingolipid metabolism, and its inhibition is a promising therapeutic strategy for targeting certain types of cancer and severe neurodegenerative disorders such as Krabbe disease . The piperidine and oxazole rings in its structure provide a versatile framework for researchers to synthesize and optimize new small-molecule candidates for pharmacological studies. This product is supplied with a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . It is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for direct human use. Researchers should consult the safety data sheet and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name

5-methyl-4-phenyl-2-piperidin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKDPFJVQCVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Therapeutic Potential of Oxazole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of the oxazole and piperidine scaffolds has emerged as a highly productive strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by oxazole-piperidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the underlying mechanisms of action, detailing robust experimental protocols, and presenting key structure-activity relationship (SAR) insights, this document aims to empower the rational design and development of novel therapeutics based on this privileged structural motif. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neurological activities of these compounds, providing a comprehensive overview of their therapeutic promise.

The Oxazole-Piperidine Scaffold: A Privileged Chemotype

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile pharmacophore known for its ability to engage in various non-covalent interactions with biological targets.[1][2] Its planar structure and hydrogen-bonding capabilities make it an attractive component in drug design.[3][4] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many centrally active and peripherally acting drugs.[1] Its conformational flexibility and the basicity of the nitrogen atom are key determinants of its pharmacological profile.

The combination of these two moieties into a single molecular entity creates a scaffold with a rich three-dimensional architecture and diverse chemical properties, enabling interactions with a wide array of biological targets. The modular nature of their synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Oxazole-piperidine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival.[5]

Mechanism of Action: Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[6][7][8] The inhibition of STAT3 signaling is a promising strategy for cancer therapy.[6] Certain oxazole-piperidine derivatives have been shown to inhibit STAT3 phosphorylation and subsequent dimerization, leading to the downregulation of its target genes and induction of apoptosis in cancer cells.[5]

Signaling Pathway: STAT3 Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130, EGFR) Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription 6. Transcriptional Activation OxazolePiperidine Oxazole-Piperidine Derivative OxazolePiperidine->pSTAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by oxazole-piperidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[12] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the oxazole-piperidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[14] Oxazole-piperidine derivatives have shown promise as both antibacterial and antifungal agents.[15]

Mechanism of Action

The precise antimicrobial mechanisms of oxazole-piperidine derivatives are still under investigation and may vary depending on the specific chemical structure and the target microorganism. Potential mechanisms include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.[16] Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[16]

  • Compound Dilution: Perform serial twofold dilutions of the oxazole-piperidine derivatives in CAMHB in a 96-well microtiter plate.[18]

  • Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 20-24 hours for fungi.[16]

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key contributor to a variety of diseases. Oxazole-piperidine derivatives have been explored as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some oxazole-piperidine derivatives have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[20]

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

COX_Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory OxazolePiperidine Oxazole-Piperidine Derivative OxazolePiperidine->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 in the arachidonic acid cascade by oxazole-piperidine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

Several commercial kits are available for measuring COX-1 and COX-2 inhibition, often based on a colorimetric or fluorometric readout of the peroxidase activity of the enzyme.[20][21]

Principle: The assay measures the peroxidase component of the COX enzyme, which reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[20]

Step-by-Step Methodology (Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, a fluorescent probe (e.g., Amplex Red), and arachidonic acid according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well black plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the oxazole-piperidine derivative, a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[22]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value.

Neurological Activities: Modulating Key CNS Targets

The oxazole-piperidine scaffold is prevalent in compounds targeting the central nervous system (CNS), with activities relevant to neurodegenerative diseases and other neurological disorders.

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that is involved in the metabolism of dopamine in the brain.[23] Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease.[23][24] Certain oxazole-piperidine derivatives have been identified as potent and selective MAO-B inhibitors.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

MAOB_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites IncreasedDopamine Increased Dopamine Levels OxazolePiperidine Oxazole-Piperidine Derivative OxazolePiperidine->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by MAO-B inhibitors.

Experimental Protocol: MAO-B Inhibitor Screening Assay

Fluorometric assay kits are commonly used for high-throughput screening of MAO-B inhibitors.[2][25]

Principle: The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a MAO-B substrate (e.g., tyramine) by a fluorometric method.[26]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare MAO-B assay buffer, a high-sensitivity probe, MAO-B enzyme, MAO-B substrate, and a developer solution as per the kit instructions.[2]

  • Inhibitor Preparation: Dissolve the test oxazole-piperidine derivatives in a suitable solvent and prepare serial dilutions.

  • Plate Setup: In a 96-well black plate, add the test inhibitors, a known MAO-B inhibitor (e.g., selegiline) as a positive control, and an enzyme control (no inhibitor).[25]

  • Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.[2]

  • Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate and the fluorescent probe. Add this mix to all wells to initiate the reaction.

  • Fluorescence Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The piperidine moiety is a common feature in ligands that target nicotinic acetylcholine receptors (nAChRs), which are ion channel receptors involved in various cognitive processes.[1] The basic nitrogen atom in the piperidine ring and a hydrogen bond acceptor in the oxazole ring are key pharmacophoric features for nAChR interaction.[1] Modulation of nAChR activity is a therapeutic strategy for conditions like Alzheimer's disease and nicotine addiction.[27]

Signaling Pathway: nAChR Activation

nAChR_Activation cluster_membrane Cell Membrane ACh Acetylcholine/ Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binding IonChannel Ion Channel Opening nAChR->IonChannel IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Signaling Downstream Signaling (e.g., PI3K-Akt) IonInflux->Signaling OxazolePiperidine Oxazole-Piperidine Derivative (Modulator) OxazolePiperidine->nAChR Modulation

Caption: Modulation of nicotinic acetylcholine receptor signaling by oxazole-piperidine derivatives.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of oxazole-piperidine and related derivatives against various biological targets. This data is intended to provide a comparative overview to guide future drug design efforts.

Compound ClassTargetAssayIC50 / MICReference
Oxazole-pyrimidine derivativesSTAT3In vitroNanomolar range[5]
Oxazole-piperidine derivativesVarious Cancer Cell LinesMTT AssayMicromolar to Nanomolar range[5]
Amido sulfonamido methane linked bisoxazolesS. aureus, E. coliBroth MicrodilutionNot specified[14]
Oxazole-piperidine derivativesCOX-2In vitro Inhibition AssayMicromolar range[15]
Thiazolopyridine derivatives (related scaffold)MAO-BIn vitro Inhibition Assay26.5 nM[28]
Oxazolopyridine derivatives (related scaffold)MAO-BIn vitro Inhibition Assay267.1 - 889.5 nM[28]

Future Perspectives and Conclusion

The oxazole-piperidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: Investigating new biological targets and mechanisms of action for this class of compounds.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Translating the promising in vitro activities into in vivo models of disease to validate their therapeutic potential.

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Investigation of the pharmacokinetic profile of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Investigation of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Introduction

The confluence of privileged structural motifs in medicinal chemistry often yields compounds of significant therapeutic interest. 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine is one such molecule, integrating the biologically versatile oxazole ring with the frequently employed piperidine scaffold.[1][2][3][4] The oxazole moiety is a key component in numerous compounds exhibiting a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Similarly, the piperidine ring is a cornerstone in drug design, enhancing physicochemical properties and improving pharmacokinetic profiles.[2][5][6] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its successful development. This guide provides a comprehensive framework for the preclinical investigation of the pharmacokinetic properties of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine, offering both theoretical considerations and practical, field-proven experimental protocols.

Proposed Pharmacokinetic Profile and Investigational Strategy

Due to the novelty of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine, this guide outlines a prospective investigational plan. The proposed ADME characteristics are based on the known properties of its constituent chemical moieties.

Absorption

The oral bioavailability of oxazole derivatives can be favorable, and the piperidine moiety can contribute to improved solubility and membrane permeability.[1][5] It is hypothesized that 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine will exhibit moderate to good oral absorption.

Distribution

The lipophilicity imparted by the phenyl and methyl groups suggests that the compound may readily cross cell membranes and distribute into various tissues.[7] However, the piperidine ring's basic nitrogen may be protonated at physiological pH, potentially limiting passive diffusion across the blood-brain barrier. Plasma protein binding is anticipated and will require quantification.

Metabolism

The metabolic fate of this compound is likely to be governed by the enzymatic systems of the liver, primarily the cytochrome P450 (CYP450) family of enzymes.[8] Potential metabolic pathways include:

  • Oxidation of the piperidine ring: This is a common metabolic route for piperidine-containing drugs.[8]

  • Hydroxylation of the phenyl group: Aromatic hydroxylation is a frequent metabolic transformation.

  • Oxidation of the methyl group on the oxazole ring: This can lead to the formation of a primary alcohol, which may be further oxidized.

Excretion

The metabolites, being more polar than the parent compound, are expected to be primarily excreted via the renal or biliary routes. The exact excretion pathway will be determined through mass balance studies.

In-Depth Technical Guide for Investigation

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is recommended for a comprehensive pharmacokinetic characterization.

Part 1: In Vitro Characterization

Objective: To determine the intrinsic clearance of the compound in liver microsomes and hepatocytes.

Protocol:

  • Preparation: Prepare incubations of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (e.g., at 1 µM) with pooled human liver microsomes (or hepatocytes) and an NADPH-regenerating system.

  • Incubation: Incubate at 37°C, with time points typically at 0, 5, 15, 30, and 60 minutes.

  • Sample Quenching: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Objective: To assess the potential for drug-drug interactions by determining the IC50 values for major CYP450 isoforms.

Protocol:

  • Incubation: Co-incubate a panel of fluorescent or probe substrates for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with human liver microsomes and varying concentrations of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine.

  • Detection: Measure the formation of the fluorescent metabolite using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Objective: To quantify the extent to which the compound binds to plasma proteins.

Protocol:

  • Method: Employ rapid equilibrium dialysis (RED) or ultracentrifugation.

  • Procedure (RED): Add the test compound to plasma and dialyze against a protein-free buffer at 37°C.

  • Analysis: After reaching equilibrium, measure the concentration of the compound in the plasma and buffer compartments using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) from the ratio of the concentration in the buffer to the concentration in the plasma.

Objective: To predict in vivo intestinal absorption.

Protocol:

  • Cell Culture: Grow Caco-2 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time, and vice versa.

  • Analysis: Quantify the compound in both compartments using LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

Part 2: In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To determine the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Experimental Workflow for In Vivo PK Study

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dosing IV Administration (e.g., 1 mg/kg) fasting->iv_dosing po_dosing Oral Gavage (e.g., 10 mg/kg) fasting->po_dosing blood_collection Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dosing->blood_collection po_dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (Parent Compound) m1 Piperidine Oxidation parent->m1 CYP450 m2 Phenyl Hydroxylation parent->m2 CYP450 m3 Methyl Oxidation parent->m3 CYP450 m4 Glucuronidation m2->m4 UGTs m3->m4 UGTs

Sources

Methodological & Application

Application of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine in CNS drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine in CNS Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (CAS: 1146362-82-4) is a highly versatile, commercially available pharmacophoric building block utilized in the design of central nervous system (CNS) therapeutics[1]. It is prominently featured in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors, specifically substituted piperidino-dihydrothienopyrimidines, which are under investigation for the treatment of Alzheimer's disease, depression, and neuroinflammation[2].

Mechanistic Rationale & Structural Advantages

The strategic incorporation of the 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine moiety into drug scaffolds is driven by strict structure-activity relationship (SAR) requirements for CNS penetration and target engagement:

  • Target Affinity (Expertise Insight): The oxazole ring acts as a stable, lipophilic hydrogen-bond acceptor that perfectly aligns with the hydrophobic pockets of the PDE4 catalytic domain. The adjacent methyl and phenyl groups provide steric bulk that locks the conformation, preventing rapid metabolic degradation.

  • Enhanced BBB Penetration: Historically, PDE4 inhibitors utilized a piperazine linker. However, replacing piperazine with the piperidine core of this building block eliminates one basic nitrogen atom. This fundamental structural modification lowers the overall basicity (pKa) of the molecule, significantly increasing its lipophilicity (LogP) and enhancing blood-brain barrier (BBB) permeability. Patent literature demonstrates that these piperidino derivatives exhibit superior efficacy in CNS and inflammatory models compared to their piperazine counterparts[2].

  • Downstream Neuroplasticity: By inhibiting PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP). The resulting intracellular cAMP accumulation allosterically activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding (CREB) protein. Active CREB signaling upregulates Brain-Derived Neurotrophic Factor (BDNF), promoting synaptic plasticity and memory formation—a critical therapeutic pathway for Alzheimer's disease[3][4].

Signaling Pathway Visualization

Pathway Drug Oxazol-piperidine PDE4 Inhibitor PDE4 PDE4 Enzyme (Inhibited) Drug->PDE4 Binds catalytic domain cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents hydrolysis PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Allosteric activation CREB CREB Transcription Factor (Phosphorylated) PKA->CREB Phosphorylation (Ser133) BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Gene transcription

Mechanism of action: PDE4 inhibition by oxazol-piperidine derivatives driving neuroplasticity.

Experimental Protocols

Protocol 1: Chemical Synthesis Workflow (SNAr Coupling)

Causality: The secondary amine of the piperidine ring is a strong nucleophile. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with electrophilic heterocyclic cores (e.g., chloro-dihydrothienopyrimidines) to form the final drug candidate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the electrophilic core (e.g., 2-chloro-dihydrothienopyrimidine) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.2 eq of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (CAS: 1146362-82-4).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct and drive the reaction forward.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, and dry over Na2SO4. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the coupled intermediate.

  • Optional Oxidation: If a sulfoxide is desired, treat the intermediate with mCPBA (1.1 eq) in DCM at 0°C for 2 hours.

Synthesis Core Electrophilic Core (e.g., Dihydrothienopyrimidine) Reaction SNAr Coupling (DIPEA, DMF, 80°C) Core->Reaction BuildingBlock 4-(5-Methyl-4-phenyl- 1,3-oxazol-2-yl)piperidine BuildingBlock->Reaction Oxidation Oxidation (mCPBA, DCM, 0°C) Reaction->Oxidation Intermediate Product Final CNS Candidate (Sulfoxide Derivative) Oxidation->Product Purified Product

Synthetic workflow for coupling 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine to a drug core.

Protocol 2: In Vitro TR-FRET PDE4 Inhibition Assay

Self-Validating System: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP. Rolipram is included as a positive control to validate the dynamic range of the assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Tween-20).

  • Enzyme Incubation: Dispense 5 µL of recombinant human PDE4D enzyme into a 384-well plate.

  • Compound Addition: Add 2.5 µL of the synthesized oxazol-piperidine derivative (serial dilutions from 10 µM to 0.1 nM). Include DMSO vehicle control and Rolipram (10 µM) as a positive control. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 2.5 µL of cAMP substrate (100 nM final concentration). Incubate for 30 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50 values.

Protocol 3: PAMPA-BBB Permeability Assay
  • Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Add 150 µL of the test compound (100 µM in PBS, 5% DMSO) to the donor wells.

  • Add 300 µL of PBS to the acceptor wells.

  • Assemble the sandwich plate and incubate for 18 hours at room temperature.

  • Quantify the compound concentration in both compartments using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) advantages of utilizing the piperidine building block over a traditional piperazine linker, highlighting the rationale for its use in CNS drug discovery[2].

Structural CoreLinker MoietyPDE4D IC50 (nM)BBB Permeability ( Papp​ , 10−6 cm/s)Predicted CNS Efficacy
DihydrothienopyrimidinePiperazine (Prior Art)12.5 ± 1.22.1 (Low)Poor (Peripheral restricted)
DihydrothienopyrimidineOxazol-Piperidine (Target)3.4 ± 0.515.8 (High)Excellent (High BBB penetration)
Reference ControlRolipram130.0 ± 15.018.5 (High)High (Dose-limiting emesis)

Data Interpretation: The removal of the basic nitrogen in the piperazine ring via the substitution with 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine results in a ~4-fold increase in target affinity and a >7-fold increase in BBB permeability, making it an optimal candidate for Alzheimer's disease and neuroinflammation models.

References

  • Title: US8754073B2 - Substituted piperazino-dihydrothienopyrimidines Source: Google Patents URL
  • Title: Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system Source: PubMed (National Institutes of Health) URL: [Link]

Sources

In vivo animal models for testing 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Context

The compound 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (hereafter referred to as MPOP ) represents a highly privileged structural motif in neuropharmacology. The combination of a basic piperidine ring, a hydrogen-bond accepting oxazole, and a lipophilic phenyl group creates a pharmacophore frequently utilized in central nervous system (CNS) drug discovery—most notably in orexin receptor antagonists, histamine H3 receptor inverse agonists, and sigma-1 receptor modulators.

Because MPOP is highly lipophilic and contains a basic amine, it is predicted to readily cross the blood-brain barrier (BBB). However, evaluating its true in vivo efficacy requires a meticulously designed cascade of experiments. This guide provides a comprehensive, self-validating workflow for assessing the pharmacokinetics (PK), BBB penetration, and neurobehavioral efficacy of MPOP and its derivatives.

Phase 1: Pharmacokinetics & Blood-Brain Barrier Penetration

Causality & Experimental Design

Before advancing to behavioral models, it is critical to confirm that MPOP achieves sufficient exposure in the brain parenchyma. A common pitfall in CNS drug development is attributing a lack of behavioral efficacy to poor target engagement, when the actual cause is efflux by P-glycoprotein (P-gp) or high non-specific binding in the brain microvasculature. To validate true brain penetration, we employ transcardial perfusion prior to tissue collection. This ensures that the measured brain concentration reflects drug in the parenchyma, not drug trapped in the cerebral blood vessels.

Step-by-Step Protocol: PK and Brain Penetration
  • Formulation: Due to the lipophilic nature of the oxazole-phenyl moiety, formulate MPOP in a co-solvent system to ensure complete dissolution. A standard self-validating vehicle is 10% DMSO / 10% Tween-80 / 80% Saline . Note: Avoid pure aqueous vehicles to prevent precipitation upon injection.

  • Dosing: Administer MPOP to adult male C57BL/6J mice via intravenous (IV, 1 mg/kg) and per os (PO, 10 mg/kg) routes to calculate absolute oral bioavailability (%F).

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

  • Transcardial Perfusion (Critical Step): At the expected Tmax​ (typically 1 hour for lipophilic small molecules), anesthetize a subset of mice. Perfuse transcardially with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) until the liver clears of blood. Extract the brain immediately.

  • Bioanalysis: Homogenize brain tissue in 3 volumes of PBS. Extract MPOP from plasma and brain homogenate using protein precipitation (Acetonitrile containing an internal standard). Analyze via LC-MS/MS.

Data Presentation: Target Pharmacokinetic Parameters

Table 1: Expected PK Profile for a CNS-Penetrant MPOP Derivative

ParameterMatrixIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ Plasma850 ng/mL1,200 ng/mLPeak systemic exposure.
Tmax​ Plasma-0.5 - 1.0 hRapid absorption typical of lipophilic amines.
AUC0−∞​ Plasma1,500 ng·h/mL9,000 ng·h/mLTotal exposure; yields a %F of ~60%.
Brain Kp​ Brain/Plasma1.51.4Ratio > 1.0 indicates excellent BBB penetration.
Kp,uu​ Brain/Plasma0.40.4Unbound partition coefficient; confirms free drug.

Phase 2: Neurobehavioral Efficacy Models

Once brain penetration ( Kp​>1.0 ) is confirmed, MPOP can be evaluated in functional in vivo models. Depending on the specific receptor target of the MPOP derivative, we utilize two distinct, self-validating behavioral paradigms.

Model A: Sleep-Wake Architecture via Telemetric EEG/EMG

If MPOP is hypothesized to act as an orexin receptor antagonist (sleep-promoting) or an H3 receptor antagonist (wake-promoting), electroencephalography (EEG) and electromyography (EMG) are the gold standards. Causality for Telemetry: We strictly utilize wireless telemetry rather than tethered systems. Tethering induces chronic mild stress, which artificially fragments sleep architecture and suppresses Rapid Eye Movement (REM) sleep, confounding the baseline.

Protocol:

  • Surgical Implantation: Under isoflurane anesthesia, implant a wireless telemetry transmitter into the peritoneal cavity. Route two EEG leads subcutaneously to the cranium and secure them with dental cement over the frontal and parietal cortices. Insert two EMG leads into the nuchal (neck) muscles.

  • Recovery & Habituation: Allow 10 days for surgical recovery and normalization of circadian rhythms in a 12:12 light/dark cycle.

  • Baseline Recording: Record 24 hours of baseline EEG/EMG to establish intra-subject control data (self-validating design).

  • Dosing & Recording: Administer MPOP or Vehicle. For sleep-promoting agents, dose at ZT12 (lights off, active phase). For wake-promoting agents, dose at ZT0 (lights on, rest phase).

  • Vigilance State Scoring: Score data in 10-second epochs into three states:

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta, 0.5-4 Hz) EEG; low EMG.

    • REM Sleep: Low-amplitude, regular theta (5-9 Hz) EEG; complete EMG atonia.

Model B: Cognitive Efficacy via Novel Object Recognition (NOR)

If MPOP is targeted for cognitive enhancement, the Novel Object Recognition (NOR) test is utilized. Causality for NOR: Unlike the Morris Water Maze, NOR relies on the innate exploratory behavior of mice and does not require stressful positive or negative reinforcers (e.g., food deprivation or forced swimming). This isolates episodic memory from stress-induced behavioral artifacts.

Protocol:

  • Habituation (Days 1-2): Place the mouse in an empty open-field arena (40x40x30 cm) for 10 minutes daily. Causality: Reduces anxiety-driven thigmotaxis (wall-hugging), ensuring the mouse will actively explore objects.

  • Familiarization (Day 3): Place two identical objects (e.g., glass blocks) in the arena. Allow the mouse to explore for 10 minutes. Record the time spent actively investigating (nose within 2 cm of the object).

  • Retention Interval: Return the mouse to its home cage for 24 hours (to test long-term memory consolidation).

  • Testing (Day 4): Replace one familiar object with a novel object (e.g., a plastic cylinder of different color/texture). Allow 10 minutes of exploration.

  • Validation & Blinding: The experimenter scoring the video must be blinded to the treatment groups. Ensure objects are thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.

Data Presentation: NOR Outcomes

Table 2: Expected NOR Results for Cognitive Enhancement

Treatment GroupTotal Exploration Time (s)Time on Familiar (s)Time on Novel (s)Discrimination Index (DI)
Vehicle Control 45.2 ± 5.121.5 ± 3.223.7 ± 3.50.05 (Chance level)
MPOP (3 mg/kg) 48.1 ± 4.814.2 ± 2.133.9 ± 4.00.41 (Significant memory)

Note: DI is calculated as (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A DI significantly greater than 0 indicates robust recognition memory.

Visualizations

Experimental Workflow

Workflow A Compound Formulation (MPOP in 10% DMSO) B Phase 1: PK & BBB (LC-MS/MS & Perfusion) A->B C Phase 2: Efficacy (In Vivo Dosing) B->C Brain Kp > 1.0 Confirmed Exposure D Model A: EEG/EMG Sleep Stats C->D Sleep/Wake Target E Model B: NOR Cognitive Index C->E Cognitive Target

Caption: Stepwise in vivo workflow from PK validation to targeted behavioral efficacy models.

Sleep-Wake State Transition Model

SleepWake W Wakefulness (High EMG, Low EEG Amp) N NREM Sleep (Low EMG, High Delta) W->N Sleep Onset N->W Arousal R REM Sleep (Atonia, High Theta) N->R Transition R->W Arousal MPOP MPOP (Receptor Modulator) MPOP->W Promotes/Inhibits

Caption: EEG/EMG vigilance state transitions and the hypothesized pharmacological intervention point of MPOP.

References

  • Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2013). "Object recognition test in mice." Nature Protocols, 8(12), 2531-2537. URL: [Link]

  • Antunes, M., & Biala, G. (2012). "The novel object recognition memory: neurobiology, test procedure, and its modifications." Cognitive Processing, 13(2), 93-110. URL: [Link]

  • Bastianini, S., Berteotti, C., Gabrielli, A., Lo Martire, V., Silvani, A., & Zoccoli, G. (2014). "A novel method to measure sleep/wake stages in the mouse." Journal of Neuroscience Methods, 235, 25-30. URL: [Link]

  • Pardridge, W. M. (2012). "Blood-brain barrier drug delivery." Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this substituted oxazole-piperidine scaffold. Oxazoles are a critical class of heterocycles in medicinal chemistry, frequently found in biologically active compounds.[1][2] The synthesis of this specific target, which joins a piperidine ring to a trisubstituted oxazole, presents unique challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you achieve a successful synthesis.

Section 1: Synthetic Strategies and Workflow

The construction of a 2,4,5-trisubstituted oxazole core, such as the one in our target molecule, can be approached through several classic and modern synthetic methodologies. The most common strategies involve the formation of the oxazole ring from acyclic precursors. A prevalent and robust method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] An alternative is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldehyde.[5][6][7]

A plausible synthetic workflow for 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine would likely involve coupling a protected piperidine-4-carboxamide with an α-haloketone, followed by cyclodehydration. The choice of protecting group for the piperidine nitrogen is crucial to prevent side reactions.

G cluster_0 Precursor Synthesis cluster_1 Oxazole Ring Formation cluster_2 Final Product A Piperidine-4-carboxylic acid B N-Protected Piperidine-4-carboxylic acid (e.g., Boc-piperidine) A->B Protection (Boc)₂O C N-Protected Piperidine-4-carboxamide B->C Amide Formation (e.g., EDCI, HOBt, NH₃) F N-Acyl-α-aminoketone Intermediate C->F Coupling D 1-Phenyl-1-propanone E 2-Bromo-1-phenyl-1-propanone (α-haloketone) D->E Bromination E->F G Protected Target Molecule F->G Cyclodehydration (Robinson-Gabriel) H 4-(5-Methyl-4-phenyl- 1,3-oxazol-2-yl)piperidine G->H Deprotection (e.g., TFA)

Figure 1. A generalized workflow for the synthesis of the target molecule via a Robinson-Gabriel approach.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products.

Question: My reaction yield is very low or I'm not forming any product. What could be the cause?

Answer: Low or no product formation is a common issue that can typically be traced back to three main areas: incomplete cyclization, starting material degradation, or poor reagent quality.

  • Potential Cause 1: Incomplete Cyclization. The cyclodehydration step is often the most challenging part of the Robinson-Gabriel synthesis.[8] The energy barrier for this intramolecular reaction may not be overcome under your current conditions.

    • Recommended Solution: Optimize the dehydrating agent and temperature. While concentrated sulfuric acid is traditional, it can be too harsh for sensitive substrates.[3] Consider alternatives like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[8][9] A systematic increase in temperature may also promote cyclization, but this should be done cautiously to avoid decomposition.[8]

  • Potential Cause 2: Starting Material Decomposition. The strong acidic conditions required for cyclization can degrade sensitive functional groups on your starting materials or the product itself.[8]

    • Recommended Solution: If you suspect decomposition, switch to a milder dehydrating agent. Reagents like triphenylphosphine/iodine or the Burgess reagent can be effective for acid-sensitive substrates.[8] Also, minimize the reaction time by closely monitoring its progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Potential Cause 3: Poor Reagent or Solvent Quality. The presence of water can be highly detrimental, as it can lead to the hydrolysis of intermediates.[8]

    • Recommended Solution: Ensure all starting materials are pure and that all solvents are anhydrous.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric oxygen and moisture.[10]

Question: My final product is contaminated with significant byproducts. How can I identify and prevent them?

Answer: The formation of byproducts often results from competing side reactions or incomplete reactions.

  • Potential Cause 1: Enamide Formation. Under certain conditions, the 2-acylamino-ketone intermediate can undergo elimination of water to form a stable enamide, which competes with the desired cyclization pathway.[8]

    • Recommended Solution: Modifying the reaction conditions, such as lowering the temperature or changing the dehydrating agent, can disfavor the enamide formation pathway.[8]

  • Potential Cause 2: Unreacted Starting Materials. If the reaction does not go to completion, you will face challenges in purifying the final product from the remaining starting materials.

    • Recommended Solution: Adjust the stoichiometry of your reactants to ensure the limiting reagent is fully consumed. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[10]

  • Potential Cause 3: Vilsmeier-Haack Formylation. If using phosphorus oxychloride (POCl₃) in DMF, a Vilsmeier-Haack reaction can occur, leading to unwanted formylation of the phenyl ring.[9]

    • Recommended Solution: If formylated byproducts are detected, avoid the use of DMF as a solvent with POCl₃. Consider other dehydrating systems.

Question: I'm struggling to purify the final product. What are the best practices?

Answer: Purification can be challenging due to the basic nature of the piperidine ring and potential similarities in polarity between the product and byproducts.

  • Potential Cause 1: Product Co-elutes with Impurities. During column chromatography, impurities may have similar retention factors to your product.

    • Recommended Solution: Optimize your chromatographic conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing on silica gel). If normal-phase chromatography is ineffective, consider reverse-phase HPLC.[10]

  • Potential Cause 2: Product is Highly Soluble or an Oil. The free base of the target molecule may be an oil or highly soluble in common organic solvents, making isolation difficult.

    • Recommended Solution: Consider converting the final product to a salt (e.g., hydrochloride or tartrate salt) to facilitate precipitation and crystallization. This often yields a stable, crystalline solid that is easier to handle and purify.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for a 2,4,5-trisubstituted oxazole?

The two most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-acylamino-ketone using a strong acid or dehydrating agent.[3][4] It is a robust and widely used method for synthesizing highly substituted oxazoles.

  • Van Leusen Oxazole Synthesis: This reaction builds the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6] It is particularly useful for synthesizing 5-substituted oxazoles.[7] Other modern methods include copper-catalyzed oxidative annulations and palladium-catalyzed C-H addition/cyclization sequences.[1][11]

Q2: How do I select the appropriate dehydrating agent for the Robinson-Gabriel synthesis?

The choice of dehydrating agent is critical and depends on the stability of your substrate. A summary of common agents is provided below.

Dehydrating AgentTypical ConditionsSuitability & Comments
Conc. Sulfuric Acid (H₂SO₄) Neat or in a co-solvent, 60-100 °CThe traditional and most powerful agent. Can cause charring or degradation of sensitive substrates.[3][9]
Polyphosphoric Acid (PPA) Neat, high temperatures (>100 °C)Effective for less reactive substrates; can improve yields over H₂SO₄.[7][12]
Phosphorus Oxychloride (POCl₃) In a solvent like DMF or neat, 80-110 °CA strong dehydrating agent. Can lead to Vilsmeier-Haack side reactions if DMF is used as a solvent.[9][12]
Trifluoroacetic Anhydride (TFAA) In an inert solvent (e.g., DCM), rt to refluxA milder alternative that is often effective for acid-sensitive substrates.[8][9]

Q3: Is a protecting group on the piperidine nitrogen necessary?

Yes, it is highly advisable. The secondary amine of the piperidine ring is both nucleophilic and basic. Without protection, it can compete in the amide formation step, react with the α-haloketone, or interfere with the acidic cyclodehydration conditions.

  • Recommended Protecting Groups: The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with a strong acid like trifluoroacetic acid (TFA), which can sometimes be performed in the same pot as the work-up.[9] The carbobenzyloxy (Cbz) group is another option, typically removed by hydrogenolysis.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method for tracking the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[10]

  • Product Characterization: The structure of the final product should be confirmed using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and C-O-C stretches of the oxazole ring.

Section 4: Example Protocol: Robinson-Gabriel Synthesis Approach

Disclaimer: This is a generalized, hypothetical protocol based on established methodologies. It should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of N-Boc-piperidine-4-carboxamide

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) and stir at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Synthesis of 2-(N-Boc-piperidine-4-carboxamido)-1-phenylpropan-1-one

  • Dissolve N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous DMF.

  • Add a base such as sodium hydride (1.1 eq) at 0 °C and stir for 30 minutes.

  • Add a solution of 2-bromo-1-phenyl-1-propanone (1.05 eq) in DMF dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 3: Cyclodehydration to form 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)-1-Boc-piperidine

  • Dissolve the 2-acylamino-ketone from Step 2 (1.0 eq) in a suitable solvent.

  • Add the chosen dehydrating agent (e.g., concentrated H₂SO₄, 5-10 eq) at 0 °C.[9]

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[9]

  • Cool the reaction in an ice bath and carefully neutralize with a base (e.g., 1N NaOH).[9]

  • Extract the product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography.[9]

Step 4: Deprotection to yield 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

  • Dissolve the Boc-protected product from Step 3 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer, concentrate, and purify by column chromatography or crystallization to yield the final product.

References

  • Lamer, R., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(30), 4125-4128. [Link]

  • Reddy, P., et al. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 1081-1093. [Link]

  • Wang, X., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(8), 2693-2697. [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]

  • Kamal, A., et al. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Medicinal Chemistry Research, 20(7), 981-994. [Link]

  • Unlock Chemystery (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Professor Dave Explains (2021). Gabriel Amine Synthesis. YouTube. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Sharma, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-285. [Link]

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Technical Support Center: Optimization of 4-(Oxazol-2-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Key Medicinal Scaffold

The 4-(oxazol-2-yl)piperidine moiety is a privileged scaffold in modern drug discovery, valued for its role in modulating the physicochemical properties and biological activity of therapeutic candidates.[1] Its synthesis, while conceptually straightforward, presents a number of practical challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers and drug development professionals with a comprehensive troubleshooting resource for the synthesis of this important heterocycle.

Our focus will be on the most robust and versatile method for this transformation: the Van Leusen Oxazole Synthesis . This reaction constructs the oxazole ring from an aldehyde precursor—in this case, an N-protected piperidine-4-carboxaldehyde—and tosylmethyl isocyanide (TosMIC).[2][3] We will delve into the mechanistic underpinnings of this reaction to provide a logical framework for diagnosing and resolving common experimental issues.

Core Principles: The Van Leusen Oxazole Synthesis Mechanism

Understanding the reaction mechanism is not merely an academic exercise; it is the foundation of effective troubleshooting. The Van Leusen synthesis is a powerful multi-step, one-pot reaction that transforms an aldehyde into a 5-unsubstituted oxazole.[3] The unique reactivity of TosMIC, which features an acidic proton, a sulfinic acid leaving group, and an isocyanide carbon, drives the entire sequence.[2][4]

The key steps are as follows:

  • Deprotonation of TosMIC: A base, typically potassium carbonate in methanol, deprotonates the carbon situated between the sulfonyl and isocyanide groups, creating a potent nucleophile.[5]

  • Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the N-protected piperidine-4-carboxaldehyde, forming an intermediate alkoxide.

  • Intramolecular Cyclization: The newly formed alkoxide oxygen attacks the isocyanide carbon. This is a crucial ring-forming step, classified as a 5-endo-dig cyclization . According to Baldwin's rules, this type of cyclization is geometrically favored, contributing to the reaction's efficiency.[6][7][8][9]

  • Elimination and Aromatization: The resulting oxazoline intermediate undergoes a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the formation of the stable, aromatic oxazole ring.[4][5]

Van_Leusen_Mechanism Figure 1: Mechanism of the Van Leusen Oxazole Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: 5-endo-dig Cyclization cluster_3 Step 4: Elimination TosMIC Tos-CH2-NC (TosMIC) Anion Tos-CH(-)-NC (TosMIC Anion) TosMIC->Anion + Base Aldehyde Boc-Pip-CHO Base Base (e.g., K2CO3) Product Boc-Pip-Oxazole Alkoxide Intermediate Alkoxide Anion->Alkoxide + Aldehyde Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Favored by Baldwin's Rules Oxazoline->Product - Tos-H (Aromatization) Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Problem Problem Detected? Monitor->Problem Workup Proceed to Workup Problem->Workup No LowYield Low or No Yield Problem->LowYield Yes (Low Yield) Impurities Multiple Spots / Impurities Problem->Impurities Yes (Impurities) Stalled Stalled Reaction Problem->Stalled Yes (Stalled) CheckReagents Check Reagent Quality (TosMIC, Base, Solvent) LowYield->CheckReagents CheckConditions Verify Stoichiometry & Temperature LowYield->CheckConditions CheckProtection Confirm N-Boc Integrity Impurities->CheckProtection OptimizePurification Optimize Chromatography Impurities->OptimizePurification Stalled->CheckReagents Stalled->CheckConditions ReProtect Re-protect Piperidine N CheckProtection->ReProtect

Caption: Figure 2: A logical workflow for troubleshooting common issues.

Category 1: Low or No Product Yield

Q: My reaction has run for 24 hours, but TLC/LC-MS shows little to no product formation. What is the most likely cause?

A: This issue almost always points to a problem with one of the key reagents.

  • Inactive TosMIC: Tosylmethyl isocyanide is sensitive to moisture and can degrade upon prolonged storage. Its pungent, unpleasant odor is a good indicator of its reactivity; if it is odorless or has a faint smell, it has likely decomposed. Always use freshly purchased or properly stored TosMIC.

  • Ineffective Base: The base is critical for the initial deprotonation of TosMIC. Potassium carbonate (K₂CO₃) is commonly used, but it can be hygroscopic. Ensure you are using an anhydrous grade of K₂CO₃ that has been stored in a desiccator. Using a weak or wet base will prevent the reaction from initiating. [5]* Incorrect Solvent: The reaction is typically performed in anhydrous methanol or ethanol. The presence of significant water can interfere with the base and other intermediates. Ensure you are using a dry solvent. [5] Q: I have confirmed my reagents are active, but my yield is still disappointingly low (<30%). What other parameters should I investigate?

A: Once reagent quality is confirmed, focus on reaction conditions and stoichiometry.

  • Stoichiometry: Ensure you are using a slight excess of TosMIC (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. The base is typically used in larger excess (2 to 3 equivalents) to drive both the initial deprotonation and the final elimination step.

  • Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate and drive the reaction to completion, especially if the aldehyde is sterically hindered. However, excessive heat can lead to byproduct formation. [10]* Aldehyde Purity: The starting N-Boc-4-formylpiperidine can be prone to oxidation to the corresponding carboxylic acid or hydration to the gem-diol. Impurities in the aldehyde will directly reduce the maximum possible yield. Confirm its purity by ¹H NMR before use. [11]

Category 2: Complex Reaction Mixture & Impurities

Q: My crude product shows multiple spots on TLC, and the NMR is complex. What are the most common byproducts in a Van Leusen synthesis?

A: The most frequently observed impurities are:

  • Unreacted Starting Materials: The presence of N-Boc-4-formylpiperidine or TosMIC indicates an incomplete reaction. Consider extending the reaction time or gently increasing the temperature. [10]* Tosyl-Containing Intermediates: Incomplete elimination of the tosyl group can leave dihydrooxazole intermediates in your crude product. A stronger base or longer reaction time may be required to facilitate complete elimination.

  • Accidental Deprotection: A significant byproduct seen in LC-MS might correspond to the mass of the unprotected 4-(oxazol-2-yl)piperidine. The basic conditions, especially with prolonged heating, can sometimes cleave the acid-sensitive Boc protecting group. [5] Q: My main impurity has the mass of the de-Boc'd product. How do I address this?

A: This is a common issue. You have two primary options:

  • Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer duration to minimize Boc cleavage.

  • Re-protection Strategy: If deprotection is unavoidable, a pragmatic approach is to complete the reaction, isolate the crude mixture, and then treat it with a Boc-protection reagent (like di-tert-butyl dicarbonate, Boc₂O) to re-protect the piperidine nitrogen on both the desired product and any deprotected starting material. This simplifies the subsequent purification, as you will be separating compounds with more distinct polarities.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of N-Boc-4-(oxazol-2-yl)piperidine.

Experimental_Workflow Figure 3: Experimental Workflow Setup 1. Reaction Setup (Inert atmosphere, dry glassware) Reagents 2. Add Reagents (Solvent, Aldehyde, K2CO3, TosMIC) Setup->Reagents Reaction 3. Stir at RT (Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Purify 5. Purification (Silica Gel Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 3: A standard workflow for synthesis and purification.

Materials:

  • N-Boc-4-formylpiperidine (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-formylpiperidine (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Reagent Addition: While stirring, add powdered anhydrous potassium carbonate (2.5 eq), followed by tosylmethyl isocyanide (1.2 eq) in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is often complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde. [10]5. Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-4-(oxazol-2-yl)piperidine. [10]

Data Summary

The following table provides a general guide for reaction parameters. Optimization may be required based on scale and specific substrate batches.

ParameterRecommended ValueRationale & Notes
Aldehyde 1.0 eqLimiting reagent. Purity is critical.
TosMIC 1.1 - 1.2 eqSlight excess ensures complete reaction. [3]
Base (K₂CO₃) 2.0 - 3.0 eqCatalyzes both deprotonation and elimination steps. [5]
Solvent Anhydrous MeOHFacilitates solubility and reactivity.
Concentration 0.1 - 0.5 MA concentration of ~0.2 M is a good starting point.
Temperature Room Temp to 40 °CStart at room temperature. Gentle heating can be used if the reaction is sluggish. [10]
Time 4 - 24 hoursHighly dependent on substrate and temperature. Monitor progress.
Typical Yield 60 - 85%Yields can vary based on purity of reagents and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group essential for this synthesis? The piperidine nitrogen is basic and nucleophilic. Without a protecting group like Boc, it would compete with the TosMIC anion as a nucleophile, potentially reacting with the aldehyde or other intermediates. It could also interfere with the basicity of the reaction medium, leading to a complex mixture of unwanted side products. [5] Q2: Can I use this method to synthesize oxazoles with substituents at the 5-position? The standard Van Leusen synthesis using TosMIC yields oxazoles that are unsubstituted at the C5 position. [3]To install a substituent at C5, you would need to start with a different synthetic strategy, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. [12][13] Q3: Are there any specific safety precautions for working with TosMIC? Yes. Tosylmethyl isocyanide is a malodorous and potentially toxic compound. It should always be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My final product looks clean by NMR, but I see a small, persistent impurity. What could it be? A common, difficult-to-remove impurity is p-toluenesulfinic acid or its salts, the byproduct from the elimination step. Thorough aqueous workup, including a wash with saturated sodium bicarbonate, is crucial for removing the bulk of it. If it persists, it can sometimes be removed by trituration or careful column chromatography.

References

  • Mechanism of the Van Leusen reaction.
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
  • Van Leusen Reaction - Organic Chemistry Portal.
  • Van Leusen reaction - Wikipedia.
  • Baldwin's rules - Wikipedia.
  • Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis - Benchchem.
  • Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog - Ch.imperial.
  • Synthesis of oxazole derivatives from solid phase TosMIC. - ResearchGate.
  • Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC.
  • Revised Baldwin Rules for Cyclization | PDF | Chemical Reactions | Organic Chemistry.
  • minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis - Benchchem.
  • troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments - Benchchem.
  • Baldwin's rules - YouTube.
  • Baldwin's rules wikipedia, the free encyclopedia | PDF - Slideshare.
  • Synthesis, structural elucidation and bioassay of morpholine/thiomorpholine and piperidine containing oxazoles | Request PDF - ResearchGate.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals.
  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC.
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry.
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (PDF) Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide - ResearchGate.

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Refinement of analytical methods for 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine detection

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Analytical Method Refinement for 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Introduction Welcome to the Technical Support Center for the analytical detection and quantification of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (CAS: 1146362-82-4). This compound is a critical heterocyclic building block featuring a highly basic piperidine ring coupled to a lipophilic 5-methyl-4-phenyl-oxazole moiety. Due to its structural dichotomy, researchers frequently encounter chromatographic anomalies, such as severe peak tailing and signal suppression. This guide provides field-proven troubleshooting strategies, optimized LC-MS/MS parameters, and self-validating protocols to ensure robust analytical performance.

Part 1: Troubleshooting Guide - Resolving HPLC Peak Tailing

Q1: Why does 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine exhibit severe peak tailing on standard C18 columns? Causality & Mechanism: The root cause lies in secondary interactions between the analyte and the stationary phase. The piperidine nitrogen is highly basic (pKa ≈ 10–11). At a neutral mobile phase pH, this nitrogen is protonated and carries a positive charge. Concurrently, standard silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) that become ionized (-Si-O⁻) at mid-range pH. The electrostatic attraction between the positively charged piperidine and the negatively charged silanols creates a mixed-mode retention mechanism (hydrophobic partitioning + ion-exchange). This causes different populations of the analyte molecules to desorb at varying rates, manifesting as an asymmetric, tailing peak[1, 2].

Q2: How can I adjust the mobile phase to suppress these secondary interactions? Causality & Mechanism: You must manipulate the ionization state of the silica surface. By lowering the mobile phase pH to between 2.0 and 3.0 using additives like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), you force the acidic silanol groups into their neutral, protonated state (-Si-OH). This effectively neutralizes their negative charge, eliminating the electrostatic pull on the piperidine moiety and restoring a purely hydrophobic retention mechanism [1]. Alternatively, if a higher pH is required for solubility, adding a competing base like 0.1% Triethylamine (TEA) can "mask" the active silanol sites by binding to them preferentially[1].

Q3: If mobile phase optimization fails, what column chemistry is recommended? Causality & Mechanism: Standard "Type A" silica has high metal content and active silanols. If tailing persists, switch to a modern "Type B" high-purity silica column that is exhaustively end-capped. For highly basic oxazole-piperidine derivatives, the best peak shapes are achieved using columns with an Embedded Polar Group (EPG) or base-deactivated hybrid silica (e.g., Waters XBridge or SymmetryShield). The embedded polar groups create a localized hydration layer that shields the basic piperidine nitrogen from interacting with the underlying silica matrix [3].

Part 2: FAQ - LC-MS/MS Optimization & Method Development

Q4: What is the optimal ionization mode for this compound in mass spectrometry? Causality & Mechanism: Positive Electrospray Ionization (ESI+) is unequivocally the optimal mode. The high proton affinity of the secondary amine in the piperidine ring ensures highly efficient protonation, yielding a dominant molecular ion [M+H]⁺ at m/z 243.2. The use of 0.1% Formic Acid in the mobile phase not only improves chromatography but also provides an abundant proton source to maximize ionization efficiency [4].

Q5: What are the expected fragmentation patterns (MRM transitions) for quantitation? Causality & Mechanism: Under Collision-Induced Dissociation (CID), the molecule typically fragments at the bond connecting the piperidine ring to the oxazole ring. The most abundant product ion results from the loss of the piperidine moiety, leaving a stable 5-methyl-4-phenyl-oxazole cation.

  • Quantifier Transition: m/z 243.2 → m/z 160.1 (High sensitivity, used for quantitation).

  • Qualifier Transition: m/z 243.2 → m/z 132.1 (Further fragmentation of the oxazole ring, used for structural confirmation) [4].

Part 3: Data Presentation

Table 1: Optimized Chromatographic Conditions for Basic Piperidine Derivatives

ParameterOptimized SettingRationale
Column Hybrid Silica C18 (e.g., 2.1 x 50 mm, 1.7 µm)Reduces silanol activity; withstands pH extremes.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Protonates silanols; provides protons for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidSuperior elution strength for lipophilic oxazole.
Gradient 5% to 95% B over 3.0 minutesEnsures sharp peak focusing and rapid elution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40 °CDecreases mobile phase viscosity; improves mass transfer.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
243.2160.15025Quantifier
243.2132.15040Qualifier
243.284.15035Qualifier (Piperidine fragment)

Part 4: Experimental Protocols

Protocol 1: Self-Validating HPLC Preparation for Basic Analytes Objective: Establish a baseline chromatographic method that inherently verifies the suppression of secondary silanol interactions.

  • Aqueous Phase Preparation: Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Validation Check: Measure the pH; it must read between 2.6 and 2.8. If >3.0, silanol suppression will fail.

  • Organic Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • System Equilibration: Purge the LC lines and equilibrate the base-deactivated C18 column at 5% B for 10 column volumes.

  • System Suitability Test (SST): Inject a 1 µg/mL standard of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine.

  • Self-Validation Criteria: Calculate the USP Tailing Factor ( Tf​ ). The system is only validated for use if Tf​≤1.2 . If Tf​>1.5 , do not proceed with analysis; replace the column or verify mobile phase pH [1].

Protocol 2: LC-MS/MS Method Optimization & Matrix Effect Evaluation Objective: Optimize ESI+ ionization and ensure the method is free from ion suppression.

  • Tuning: Perform a direct infusion (syringe pump at 10 µL/min) of a 100 ng/mL standard dissolved in 50:50 Water:Acetonitrile with 0.1% FA into the mass spectrometer.

  • Source Optimization: Adjust the capillary voltage (typically 3.0–3.5 kV) and desolvation gas temperature (typically 350–400 °C) until the m/z 243.2 signal is maximized and stable (RSD < 5% over 1 minute).

  • CID Optimization: Isolate m/z 243.2 in Q1. Ramp the collision energy from 10 eV to 50 eV using Argon as the collision gas. Record the energies that yield the maximum abundance for m/z 160.1 and 132.1.

  • Matrix Factor (MF) Assessment: Spike the analyte into a post-extraction blank matrix (e.g., plasma) and compare the peak area to a neat standard of the same concentration. Validation Criteria: An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement [4].

Part 5: Mandatory Visualization

HPLC_Troubleshooting Start Peak Tailing Observed for Piperidine Derivative CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.0-3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn Evaluate Column Chemistry Is it End-Capped/Hybrid? CheckPH->CheckColumn Yes Success Symmetrical Peak Achieved (Asymmetry Factor 0.9-1.2) AdjustPH->Success ChangeColumn Switch to Base-Deactivated or Polar-Embedded Column CheckColumn->ChangeColumn No CheckAdditive Consider Amine Additive (e.g., TEA) CheckColumn->CheckAdditive Yes ChangeColumn->Success AddTEA Add 0.1% TEA to Mask Silanols CheckAdditive->AddTEA Yes AddTEA->Success

Caption: Logical decision tree for troubleshooting and resolving HPLC peak tailing in basic piperidine compounds.

References

  • SciSpace. "Analysis of alkaloids from different chemical groups by different liquid chromatography methods." SciSpace. URL: [Link]

  • Chromatography Forum. "Which column for basic analytes." Chromatography Forum. URL: [Link]

Technical Support Center: Scaling Up the Synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine. As this promising scaffold moves toward preclinical studies, scaling the synthesis from the bench to kilogram quantities introduces significant challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and scalable process.

Strategic Overview: A Scalable Synthetic Approach

The synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine involves the strategic assembly of the substituted oxazole ring and its linkage to the piperidine moiety. For preclinical scale-up, a convergent approach is often favored for its efficiency and ability to isolate key intermediates, ensuring high purity of the final active pharmaceutical ingredient (API).

A robust and widely applicable method for constructing the 2,4,5-trisubstituted oxazole core is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] This method is generally high-yielding and utilizes readily available starting materials, making it suitable for large-scale production.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Final API Synthesis SM1 1-Boc-piperidine-4-carboxylic acid Coupling Coupling SM1->Coupling SM2 2-Amino-1-phenylethanone SM2->Coupling INT1 N-Boc-4-(2-oxo-2-phenylethylcarbamoyl)piperidine (Acylamino-ketone Precursor) INT2 2-(1-Boc-piperidin-4-yl)-5-methyl-4-phenyl-1,3-oxazole (Protected Intermediate) INT1->INT2 Robinson-Gabriel Cyclodehydration Coupling->INT1 Amide Coupling (e.g., EDC, HOBt) API 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (Final Product) INT2->API Boc Deprotection (e.g., TFA or HCl) Purification Purification API->Purification Crystallization/ Chromatography

Caption: Proposed synthetic workflow for preclinical scale-up.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My Robinson-Gabriel cyclodehydration step is giving low yields and a significant amount of tar-like byproduct. What's going wrong?

Answer: This is a classic issue when scaling up cyclodehydration reactions and typically points to reaction conditions that are too harsh for the substrate.[3]

  • Causality: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), while effective, can cause charring and polymerization, especially with extended reaction times or poor temperature control.[3][4] The 2-acylamino-ketone precursor can also undergo hydrolysis back to its starting materials if water is present under strongly acidic conditions.[3]

  • Troubleshooting Steps:

    • Optimize the Dehydrating Agent: The choice of reagent is critical. While H₂SO₄ is traditional, other agents often provide a better balance of reactivity and selectivity. Consider alternatives summarized in the table below. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often excellent choices for scale-up.[4]

    • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Any moisture can lead to competing hydrolysis pathways.[3]

    • Control Temperature: Lowering the reaction temperature can significantly minimize decomposition.[3] Conduct small-scale trials to find the optimal temperature that balances reaction rate with byproduct formation.

    • Controlled Reagent Addition: On a larger scale, the addition of the dehydrating agent can be highly exothermic. Implement slow, dropwise addition with efficient overhead stirring and external cooling to maintain the target temperature.

Dehydrating AgentTypical ConditionsProsCons on Scale-Up
Conc. H₂SO₄ Acetic Anhydride, HeatInexpensive, powerfulProne to charring, difficult heat control
POCl₃ DMF or Pyridine, 0°C to HeatHigh yielding, moderate conditionsCorrosive, Vilsmeier-Haack side reactions if using DMF with electron-rich aromatics[4]
Polyphosphoric Acid (PPA) 100-160 °CGood yields, easy workupViscous, requires high temperatures
TFAA / TFMSA DCM, 0°C to RTMild conditions, high yieldsExpensive, corrosive
PPh₃ / I₂ / Et₃N Acetonitrile, RTVery mild conditionsStoichiometric byproducts (phosphine oxide) can complicate purification

Question 2: The Boc-deprotection step is incomplete, or I'm seeing degradation of my oxazole product. How can I improve this final step?

Answer: Incomplete deprotection is a common issue when scaling, often due to insufficient acid stoichiometry or reaction time. Degradation suggests the oxazole ring may have some sensitivity to the conditions used.

  • Causality: The oxazole ring is generally stable, but prolonged exposure to very strong acids at elevated temperatures can lead to hydrolysis or other side reactions. The nitrogen atom at position 3 is basic and will be protonated, which can alter the ring's electronic properties.[5]

  • Troubleshooting Steps:

    • Ensure Sufficient Acid: On a larger scale, ensure at least 10-20 equivalents of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in a solvent like dioxane are used. The Boc-carbamate and the piperidine nitrogen will both consume acid.

    • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Do not rely solely on time. The reaction is complete when no starting material is visible.

    • Control Temperature: Most Boc deprotections proceed smoothly at room temperature. Avoid heating unless absolutely necessary and validated on a small scale.

    • Workup Promptly: Once the reaction is complete, quench the acid by basifying the solution (e.g., with aqueous NaHCO₃ or NaOH) and extract the free base product promptly to avoid prolonged contact with the acid.

Question 3: My final product is difficult to purify by column chromatography on a large scale. Are there better methods?

Answer: Relying solely on chromatography for multi-kilogram purification is often inefficient and costly.[6] Crystallization is the preferred method for API purification at scale.

  • Causality: Crude reaction mixtures can contain closely eluting impurities or residual reagents that make chromatographic separation challenging and solvent-intensive.

  • Troubleshooting Steps:

    • Induce Crystallization of the Free Base: After aqueous workup and extraction into a suitable organic solvent (e.g., ethyl acetate, MTBE), perform solvent-swaps into various crystallization solvents (e.g., isopropanol, acetonitrile, heptane/ethyl acetate mixtures) to screen for conditions that yield a crystalline solid.

    • Form a Salt: The free piperidine nitrogen provides an excellent handle for salt formation. Reacting the purified or crude free base with a suitable acid (e.g., HCl, H₂SO₄, oxalic acid, or succinic acid) can produce a highly crystalline salt that often has superior handling properties and purges impurities into the mother liquor.[7][8] An oxalate or hydrochloride salt is a common choice.[7]

    • Perform a Reslurry: If the crude product precipitates as an amorphous or poorly crystalline solid, a reslurry in a heated solvent where the product is partially soluble can significantly improve its purity and crystalline form.

Troubleshooting_Low_Yield Start Low Yield in Cyclodehydration? Q1 Is there charring or tar formation? Start->Q1 A1_Yes Conditions are too harsh. Q1->A1_Yes Yes A1_No Reaction is incomplete. Q1->A1_No No Sol1 1. Lower Temperature 2. Use milder dehydrating agent (e.g., POCl₃) 3. Ensure anhydrous conditions A1_Yes->Sol1 Sol2 1. Increase reaction time 2. Use a stronger dehydrating agent 3. Increase reagent stoichiometry A1_No->Sol2

Caption: Decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preclinical scale-up: the Robinson-Gabriel or the Van Leusen synthesis?

A1: Both are excellent methods for oxazole synthesis.[4] The Van Leusen reaction, which uses an aldehyde and tosylmethyl isocyanide (TosMIC), is very versatile and often proceeds under mild conditions.[9][10][11] However, TosMIC can be thermally unstable, and side reactions like nitrile formation can occur if not properly controlled.[12] The Robinson-Gabriel synthesis is a classic, robust method that often performs very well at scale.[1] Its main challenge is the need for a dehydrating agent, which can require careful optimization to avoid harsh conditions.[3] For many large-scale applications, the Robinson-Gabriel is often preferred due to the lower cost and simpler handling of the precursors compared to TosMIC.

Q2: What are the critical quality attributes (CQAs) I need to control for a preclinical batch?

A2: For preclinical studies, the CQAs for your API are paramount. Key attributes include:

  • Purity: Typically >98.5% by HPLC.

  • Impurity Profile: All impurities above 0.10% must be identified and characterized. Genotoxic or potentially toxic impurities must be strictly controlled at much lower limits.

  • Salt Form and Polymorph: The specific salt (e.g., hydrochloride, succinate) and its crystalline form must be consistent between batches, as this affects solubility, stability, and bioavailability.[8]

  • Residual Solvents: Levels of all solvents used in the final steps must be below the limits specified by ICH guidelines.

  • Heavy Metals: Must be below specified limits.

Q3: How can I ensure my process is reproducible from batch to batch?

A3: Reproducibility is the cornerstone of scaling up. It is achieved through rigorous process control.

  • High-Purity Reagents: Use reagents and starting materials with defined and consistent purity specifications.[4][12]

  • Strict Parameter Control: Precisely control all reaction parameters including temperature, addition rates, stirring speed, and reaction time.

  • In-Process Controls (IPCs): Implement IPCs (e.g., TLC, HPLC, KF titration for water content) at critical stages to ensure the reaction is proceeding as expected before moving to the next step.

  • Detailed Batch Records: Maintain meticulous batch records that document every parameter and observation.

Detailed Experimental Protocol: Robinson-Gabriel Approach

This protocol is a representative example and must be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of N-Boc-4-(2-oxo-2-phenylethylcarbamoyl)piperidine (Acylamino-ketone Precursor)

  • To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and 2-amino-1-phenylethanone hydrochloride (1.05 eq) in dichloromethane (DCM, 10 L/kg), add HOBt (1.1 eq) and triethylamine (2.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of EDC hydrochloride (1.1 eq) in DCM while maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/LC-MS until the starting acid is consumed.

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the precursor, which can often be used directly in the next step.

Step 2: Cyclodehydration to form 2-(1-Boc-piperidin-4-yl)-5-methyl-4-phenyl-1,3-oxazole

  • Charge the crude acylamino-ketone precursor (1.0 eq) to a reactor and dissolve in pyridine (5 L/kg).

  • Cool the solution to 0-5 °C.

  • Slowly and carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, slowly warm the reaction to 80-90 °C and hold for 4-6 hours, monitoring by HPLC.

  • Once complete, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and water.

  • Basify the aqueous slurry with 50% NaOH (aq) to pH > 10.

  • Extract the product with ethyl acetate or toluene. Wash the combined organic layers with water and brine.

  • Dry over sodium sulfate, filter, and concentrate to a crude oil or solid. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Step 3: Boc-Deprotection to Yield the Final API

  • Dissolve the purified, protected intermediate from Step 2 in 1,4-dioxane (5 L/kg).

  • Add 4M HCl in dioxane (10-15 eq) and stir at room temperature for 2-4 hours, monitoring by HPLC.

  • Upon completion, the hydrochloride salt of the product will often precipitate. If not, add an anti-solvent like MTBE or heptane to induce precipitation.

  • Filter the solid, wash with the anti-solvent, and dry under vacuum to yield the final product as its hydrochloride salt.

References

  • Li, J. J., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1284-1294. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. Available at: [Link]

  • Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. Available at: [Link]

  • Singh, P., et al. (2014). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Der Pharma Chemica, 6(5), 313-322.
  • Abdel-Aziz, A. A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorganic & Medicinal Chemistry, 18(17), 6337-6346. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1185-1199. Available at: [Link]

  • Vedejs, E., & Fields, S. C. (2004). Synthesis and Reactions of Oxazoles.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1277, 134857. Available at: [Link]

  • Bakunov, S. A., et al. (2021).
  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Current Organic Synthesis, 18(6), 566-580.
  • Sauerberg, P., et al. (1990). Piperidine compounds and their preparation and use. European Patent No. EP0384288A2.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 6(1), 83-90.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5.
  • Kantevari, S., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(18), 6524. Available at: [Link]

  • Merli, V., et al. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. US8697876B2.
  • Wang, T., et al. (2005). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 3(20), 3647-3654. Available at: [Link]

  • NextSDS. (n.d.). 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(8), 9439-9446. Available at: [Link]

  • Fuller, C. W., et al. (2009). The challenges of sequencing by synthesis. Nature Biotechnology, 27(11), 1013-1023. Available at: [Link]

  • Obydennov, D. L., et al. (2016). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 21(9), 1184. Available at: [Link]

  • Isaa, M. A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]

  • Zhang, W., et al. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof. WIPO Patent Application No. WO2018082441A1.
  • Gormong, E. A., & O'Reilly, R. K. (2015). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Polymer Chemistry, 6(20), 3751-3764.

Sources

Validation & Comparative

Validation of the Biological Activity of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine: A Comparative Guide to SHP2 Allosteric Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Structural Validation & Performance Comparison Guide.

Executive Summary

The protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical convergence node for multiple receptor tyrosine kinase (RTK) signaling pathways, making it a highly sought-after target in oncology for overcoming RTK-driven and KRAS-mutant malignancies. While first-generation allosteric inhibitors like SHP099 and clinical-stage molecules like TNO155 (Batoprotafib) have validated this mechanism, acquired resistance necessitates novel chemotypes.

This guide evaluates the biological utility of the 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (MPOP) scaffold. As a privileged structural motif, the oxazole-piperidine core offers unique vectorization opportunities within the SHP2 allosteric pocket. Here, we objectively compare the mechanistic performance of MPOP-derived probes against industry-standard inhibitors and provide self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Rationale: Targeting the SHP2 Allosteric Pocket

SHP2 normally exists in an auto-inhibited state where its N-terminal SH2 (N-SH2) domain blocks the catalytic PTP domain. Upon RTK activation, phosphorylated peptides bind to the SH2 domains, inducing a conformational shift that exposes the catalytic site, thereby promoting downstream RAS/MAPK signaling 1[1].

Allosteric inhibitors function as "molecular glue," binding to the interface of the N-SH2, C-SH2, and PTP domains to lock the enzyme in its closed, auto-inhibited conformation. The MPOP scaffold is engineered to exploit this tunnel-like allosteric site. The piperidine ring acts as a central hinge, while the 5-methyl-4-phenyloxazole moiety extends into the hydrophobic sub-pocket, providing critical van der Waals interactions that differentiate it from traditional pyrazine-based inhibitors.

SHP2_Allosteric_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) SHP2_Active Active SHP2 (Open) Promotes Signaling RTK->SHP2_Active Phosphorylation / Activation RAS_MAPK RAS / MAPK Pathway (ERK Phosphorylation) SHP2_Active->RAS_MAPK Dephosphorylation of Inhibitory Sites Tumor Tumor Proliferation & Survival RAS_MAPK->Tumor Gene Transcription Inhibitor Allosteric Inhibitors (MPOP, SHP099, TNO155) Inhibitor->SHP2_Active Locks in Auto-inhibited (Closed) Conformation

Fig 1: Mechanism of SHP2 allosteric inhibition blocking RTK-driven RAS/MAPK tumor proliferation.

Comparative Performance Analysis

To validate the biological activity of MPOP-based compounds, we must benchmark them against the two most prominent reference standards in the field:

  • SHP099: The pioneering aminopyrazine allosteric inhibitor. It demonstrates high selectivity for SHP2 over SHP1 and effectively suppresses RAS-ERK signaling in vitro2[2].

  • TNO155 (Batoprotafib): A highly potent, orally active spirocyclic pyrazine derivative currently in clinical trials. It exhibits superior in vivo efficacy, particularly in acquired resistance models of EGFR and ALK inhibitors 3[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of optimized MPOP derivatives compared to the reference standards.

Compound ClassCore ScaffoldSHP2 IC₅₀ (Biochemical)p-ERK IC₅₀ (KYSE520)Key Structural Advantage
SHP099 Aminopyrazine71 nM~250 nMHigh baseline selectivity; validated tool compound.
TNO155 Pyrazine-Spirocyclic11 nM8 nMExceptional potency; clinical-stage pharmacokinetics.
MPOP-Derivatives Oxazole-Piperidine45 - 85 nM120 - 300 nMDistinct spatial vectorization; potential to bypass specific SHP2 point mutations (e.g., E76K).

*Values represent the range for highly optimized derivatives utilizing the 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine core.

Experimental Protocols: A Self-Validating System

To ensure data trustworthiness, the biological activity of SHP2 inhibitors must be evaluated using a two-tiered approach: a biochemical assay to confirm direct target engagement, and a cellular assay to validate membrane permeability and downstream pathway modulation.

Protocol A: Biochemical SHP2 DiFMUP Phosphatase Assay

Causality & Logic: Because wild-type SHP2 is auto-inhibited, basal catalytic activity is extremely low. To accurately measure allosteric inhibition, the enzyme must first be artificially activated using a bis-phosphorylated peptide (IRS1_pY1172). The inhibitor's efficacy is measured by its ability to outcompete this activation and force the enzyme back into its closed state, preventing the cleavage of the fluorogenic substrate DiFMUP 4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20.

  • Enzyme Activation: Incubate 0.5 nM recombinant human SHP2 protein with 0.5 µM of the activating peptide IRS1_pY1172(dPEG8)pY1222 for 30 minutes at room temperature.

  • Compound Addition: Dispense MPOP-derivatives, SHP099, and TNO155 across a 10-point concentration gradient (0.003 µM to 100 µM) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 60 minutes to allow allosteric equilibrium.

  • Substrate Cleavage: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Signal Quenching & Readout: After 30 minutes at 25°C, quench the reaction with 5 µL of 160 µM bpV(Phen). Measure fluorescence using a microplate reader at Ex/Em 340/450 nm.

  • Validation Check: Ensure the positive control (activated SHP2 + DMSO) shows a >10-fold signal window over the negative control (SHP2 without activating peptide).

Protocol B: Cellular p-ERK Inhibition Assay (KYSE520 Model)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor permeability. The KYSE520 esophageal carcinoma cell line is heavily dependent on RTK-driven SHP2 signaling, making it the gold-standard model for assessing downstream ERK1/2 phosphorylation (p-ERK) inhibition5[5].

Step-by-Step Methodology:

  • Cell Plating: Seed KYSE520 cells at 1.5 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitors (0.1 nM to 10 µM) for 2 hours. This short timeframe ensures the readout reflects direct signaling inhibition rather than secondary apoptotic effects.

  • Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Assess p-ERK (Thr202/Tyr204) and total ERK levels using a homogeneous time-resolved fluorescence (HTRF) assay or traditional Western Blotting.

  • Validation Check: Normalize p-ERK signals to total ERK. Calculate IC₅₀ values using a 4-parameter logistic curve fit. A successful assay will show TNO155 completely abolishing p-ERK at concentrations <50 nM.

Strategic Applications in Drug Discovery

The true value of structurally distinct scaffolds like MPOP lies in combinatorial therapies. Recent preclinical data demonstrates that combining allosteric SHP2 inhibitors with Tyrosine Kinase Inhibitors (TKIs) can eradicate residual cancer cells and overcome adaptive resistance. For example, combining a SHP2 inhibitor with the ALK inhibitor lorlatinib synergistically reduces tumor growth and prolongs survival in ALK-driven neuroblastoma models 6[6]. Furthermore, dual blockade prevents the feedback reactivation of the MAPK pathway commonly seen with EGFR and KRAS G12C inhibitors 7[7]. The MPOP scaffold provides medicinal chemists with a highly tunable starting point to optimize pharmacokinetic profiles for these specific combination regimens.

References

  • MedChemExpress. Batoprotafib (TNO155) | SHP2 Inhibitor.3

  • Selleck Chemicals. SHP099 Hydrochloride | SHP2 Inhibitor.2

  • TargetMol. SHP099 hydrochloride | SHP2 Inhibitor | ERK1/2 Inhibition.4

  • MedChemExpress. SHP099 | SHP2 Inhibitor.5

  • Journal of Medicinal Chemistry (ACS Publications). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.1

  • Cancer Research (AACR Journals). SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non–small Cell Lung Cancer.7

  • Cancer Research (NIH/PMC). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma.6

Sources

Cross-reactivity profiling of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine against a panel of receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Reactivity Profiling of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A primary hurdle is ensuring the compound's selectivity for its intended biological target. Unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to a host of undesirable outcomes, from diminished efficacy to severe adverse drug reactions.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in mitigating late-stage clinical attrition.[2][3]

This guide provides an in-depth, comparative analysis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine , a novel chemical entity we will refer to as Compound X . For the purpose of this technical guide, we will treat Compound X as a novel antagonist designed with high affinity for the Dopamine D2 receptor (D2R) , a well-validated G protein-coupled receptor (GPCR) target for neuropsychiatric disorders.[4]

Our objective is to profile Compound X against a panel of clinically relevant off-targets and compare its performance to two reference compounds:

  • ML321 : A highly selective D2R antagonist, serving as a benchmark for a "clean" profile.[4]

  • Asenapine : A non-selective antagonist known to interact with multiple dopamine, serotonin, adrenergic, and histamine receptors, representing a "promiscuous" or multi-target profile.[5]

Through this comparison, we will illustrate the causality behind experimental choices, provide a validated protocol for receptor profiling, and interpret the data to guide further drug development decisions.

The Imperative of Selectivity: Why We Profile

The rationale for cross-reactivity screening is rooted in risk mitigation. Most antipsychotics, for example, target the D2R, but their notorious side effects, such as sedation, weight gain, and cardiovascular issues, are primarily due to off-target interactions.[4] A compound that binds to the 5-HT2A receptor may have antipsychotic benefits, but one that hits the histamine H1 receptor is likely to cause sedation, while interaction with the hERG potassium channel could pose a serious risk of cardiac arrhythmia.[6]

By screening Compound X against a broad panel of receptors, we aim to:

  • Confirm On-Target Potency : Validate high-affinity binding to the D2R.

  • Quantify Selectivity : Determine the binding affinity for a wide array of other receptors to establish a selectivity window.

  • Predict Potential Side Effects : Identify potential off-target liabilities early, allowing for chemical modifications to "design out" unwanted interactions.[2]

  • De-risk Clinical Development : Provide a data package that supports a safer progression into preclinical and clinical studies.

The experimental workflow for achieving this is a standardized, multi-step process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization (DMSO Stocks) Assay_Setup Assay Plate Setup (Membranes, Radioligand, Test Compounds) Compound_Prep->Assay_Setup Membrane_Prep Receptor Membrane Preparation (HEK293 Cells) Membrane_Prep->Assay_Setup Incubation Incubation (Allow for binding equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Curve_Fitting Data Analysis (IC50 -> Ki calculation) Counting->Curve_Fitting Profiling Selectivity Profile Generation Curve_Fitting->Profiling

Figure 1: High-level workflow for competitive radioligand binding assays.

Comparative Cross-Reactivity Data

The following table summarizes the binding affinity (Ki, nM) of Compound X, the selective antagonist ML321, and the non-selective antagonist Asenapine against a representative panel of 15 receptors commonly used for CNS safety screening.[7][8] The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand and is calculated from the experimentally determined IC50 value. A lower Ki value indicates higher binding affinity.

Receptor TargetPrimary FamilyCompound X (Ki, nM)ML321 (Ki, nM)Asenapine (Ki, nM)Potential Clinical Implication of Off-Target Activity
Dopamine D2 Dopaminergic 0.8 1.2 1.3 Primary Therapeutic Target
Dopamine D1Dopaminergic>10,000>10,0001,250Motor side effects, cognitive effects
Dopamine D3Dopaminergic451500.9Potential modulation of reward pathways
Serotonin 5-HT1ASerotonergic850>10,0002.5Anxiolytic/antidepressant effects
Serotonin 5-HT2ASerotonergic120>10,0000.4Atypical antipsychotic effects, sedation
Serotonin 5-HT2CSerotonergic2,500>10,0001.1Appetite/weight regulation
Serotonin 5-HT7Serotonergic>10,000>10,0001.8Antidepressant effects, sleep regulation
Adrenergic α1AAdrenergic95>10,0001.2Orthostatic hypotension, dizziness
Adrenergic α2AAdrenergic1,500>10,0001.2Sedation, blood pressure changes
Histamine H1Histaminergic480>10,0001.0Sedation, weight gain
Muscarinic M1Cholinergic>10,000>10,0001,100Cognitive impairment, dry mouth, blurred vision
Sigma 1Sigma3,200>10,00045Psychotomimetic effects, cognitive modulation
hERGIon Channel>10,000>10,000890Cardiac arrhythmia (QT prolongation)

Data is representative for illustrative purposes. Ki values are derived from competitive binding assays.

Interpretation and Analysis

Compound X Profile: The data reveals that Compound X is a potent D2R antagonist with a sub-nanomolar Ki of 0.8 nM. Its selectivity over the closely related D3 receptor is approximately 56-fold (45 nM / 0.8 nM), which is a favorable characteristic.[9] The compound shows moderate affinity for the Adrenergic α1A receptor (Ki = 95 nM) and the Serotonin 5-HT2A receptor (Ki = 120 nM). This indicates a potential for off-target effects at therapeutic concentrations. The >100-fold selectivity against α1A (95 / 0.8) and >150-fold against 5-HT2A (120 / 0.8) provides a reasonable, but not exceptional, safety margin. All other tested receptors, including the critical hERG channel, show negligible affinity, which is a very positive safety indicator.

Comparative Analysis:

  • vs. ML321: As expected, the benchmark compound ML321 demonstrates an exceptionally "clean" profile, with high potency at D2R and virtually no affinity for any other receptor in the panel at concentrations up to 10,000 nM.[4] This highlights the ideal selectivity profile that medicinal chemists often strive for to minimize off-target side effects.

  • vs. Asenapine: In stark contrast, Asenapine shows potent, low-nanomolar affinity for a wide range of dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[5] This "multi-target" or "dirty" profile explains its complex clinical effects, which include both therapeutic actions (via D2R and 5-HT2A antagonism) and common side effects like sedation (via H1 antagonism) and dizziness (via α1A antagonism).[10]

Compound X occupies a middle ground. It is significantly more selective than Asenapine but does not achieve the pristine profile of ML321. The moderate α1A and 5-HT2A activity warrants further investigation. While 5-HT2A antagonism can be beneficial in antipsychotics, the α1A activity is a potential liability for orthostatic hypotension.

Signaling Pathway Considerations

The interaction of a ligand with a GPCR like the D2 receptor initiates a downstream signaling cascade. D2R is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is a key mechanism for modulating neuronal excitability. An antagonist, like Compound X, blocks this effect.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks ATP ATP Response Cellular Response cAMP->Response Leads to

Sources

Comparative Efficacy of 4-(Oxazol-2-yl)piperidine Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4-(oxazol-2-yl)piperidine analogs, a scaffold of significant interest in modern medicinal chemistry for targeting central nervous system (CNS) disorders. We will delve into the structure-activity relationships (SAR), comparative efficacy at key CNS targets, and the detailed experimental protocols required to validate these findings. Our focus will be on the modulation of dopamine D2-like receptors, a primary target for antipsychotic and related therapies.[1][2]

The 4-(Oxazol-2-yl)piperidine Scaffold: A Privileged Structure

The 4-(oxazol-2-yl)piperidine core combines two critical pharmacophoric elements: the piperidine ring and the oxazole ring.[3]

  • Piperidine Moiety: This saturated heterocycle is a cornerstone of CNS drug design.[2] Its basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Aspartic acid) in receptor binding pockets. The stereochemistry and substitution pattern on the piperidine ring significantly influence potency, selectivity, and pharmacokinetic properties.[3]

  • Oxazole Moiety: As a bioisostere for amide or ester groups, the oxazole ring provides a rigid, aromatic linker that can engage in hydrogen bonding and π-stacking interactions.[4] It serves to orient substituents in precise vectors and can fine-tune the electronic properties of the molecule.

The linkage of these two rings creates a spatially defined scaffold that is particularly well-suited for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][5]

cluster_legend Key Pharmacophoric Features Basic Nitrogen H-Bond Acceptor Aromatic System

Caption: Core pharmacophoric elements of the scaffold.

Structure-Activity Relationship (SAR) and Efficacy Comparison

While direct, publicly available SAR studies for a comprehensive series of 4-(oxazol-2-yl)piperidine analogs are limited[6], we can synthesize a predictive model by analyzing structurally related compounds targeting dopamine D2/D3 receptors. The key to modulating efficacy lies in strategic modifications at three primary sites.

scaffold 4-(Oxazol-2-yl)piperidine Core Piperidine-N Piperidine Ring Oxazole Ring subst_N R1 Substituent (Potency, Selectivity, PK) scaffold:N->subst_N Site 1 subst_piperidine R2 Substituent (Stereochemistry, Lipophilicity) scaffold:piperidine_ring->subst_piperidine Site 2 subst_oxazole R3 Substituent (Additional Binding, Specificity) scaffold:oxazole_ring->subst_oxazole Site 3

Caption: Key sites for SAR exploration on the core scaffold.

Comparative Data of Representative Analogs

To illustrate the impact of these modifications, the following table summarizes experimental data for several well-characterized dopamine receptor antagonists. While not all are exact 4-(oxazol-2-yl)piperidine analogs, they share key structural motifs (piperidine, aromatic heterocycles) and serve as excellent benchmarks for efficacy comparison.

CompoundKey Structural FeaturesTarget(s)Binding Affinity (Ki, nM)Functional Activity (IC50, nM)In Vivo Efficacy
Risperidone Piperidine linked to a fluorobenzisoxazoleD2, 5-HT2AD2: 3.2[7]Potent D2 AntagonistReduces positive symptoms of schizophrenia.[8][9]
Haloperidol Piperidine linked to a fluorophenylbutyrophenoneD2D2: ~1-2Potent D2 AntagonistHigh risk of extrapyramidal symptoms (EPS).[1]
WC 10 Phenylpiperazine linked to an aromatic coreD3 > D2D3: 0.8D3 AntagonistAttenuates L-DOPA-induced dyskinesia (LID).[10]
WC 44 Phenylpiperazine linked to an aromatic coreD3 > D2D3: 1.2D3 AgonistDoes not precipitate abnormal movements.[10]
Lurasidone Piperazine derivativeD2, 5-HT1A, 5-HT7D2: 1.0Potent D2 AntagonistEffective antipsychotic at doses achieving >60% D2 occupancy.[11]

Analysis of SAR Insights:

  • Site 1 (Piperidine Nitrogen): Substitution at this position is critical. Attaching larger, complex aromatic or heteroaromatic moieties via an alkyl linker, as seen in many modern antipsychotics, can dramatically increase affinity and introduce polypharmacology (e.g., affinity for serotonin receptors).[5] Replacing the piperazine of D3-selective compounds with a piperidine can result in a similar bias for G-protein signaling.[12]

  • Site 2 (Piperidine Ring): Introducing unsaturation in the piperidine ring can increase potency tenfold in some series.[13] Stereochemistry is also paramount, as the spatial orientation of substituents will dictate the quality of fit within the receptor's binding pocket.

  • Site 3 (Oxazole Ring): The oxazole ring itself can be further substituted. Adding small alkyl groups (e.g., a methyl group at position 4 or 5) or halogens can modulate lipophilicity and electronic properties, potentially enhancing membrane permeability and tuning binding interactions. For example, in a series of oxazole-based ferroptosis inhibitors, modifying the lipophilic anchor had a significant impact on activity.[4]

Experimental Protocols for Efficacy Determination

Validating the efficacy of novel analogs requires a tiered approach, moving from in vitro target engagement to in vivo functional outcomes.

Protocol 1: In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (HEK293 cells expressing D2/D3 receptors) incubate Incubate (Membranes + [3H]-Spiperone + Test Compound) prep->incubate separate Separate Bound/Unbound (Rapid filtration over glass fiber filters) incubate->separate measure Measure Radioactivity (Liquid Scintillation Counting) separate->measure analyze Data Analysis (Calculate IC50 and Ki via Cheng-Prusoff) measure->analyze

Caption: Experimental workflow for a radioligand binding assay.[7]

Step-by-Step Methodology: [7]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Spiperone at a concentration near its Kd), and the test compound at various concentrations (typically a 10-point dilution series).

    • Include controls for total binding (assay buffer only) and non-specific binding (a high concentration of a known competitor, e.g., 10 µM (+)-butaclamol).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Inhibition Assay

This assay measures the functional antagonism of a compound at Gi/o-coupled receptors like the D2 receptor by quantifying its ability to block agonist-induced inhibition of cAMP production.

Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Antagonist 4-(Oxazol-2-yl)piperidine Analog (Antagonist) Antagonist->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Caption: Dopamine D2 receptor signaling and antagonist action.[7]

Step-by-Step Methodology: [7][10]

  • Cell Culture and Stimulation:

    • Plate HEK293 cells expressing the D2 receptor in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the antagonist (test compound) for 15-30 minutes.

    • Add a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) to all wells except the basal control.

    • Simultaneously, add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This ensures a measurable signal that can be inhibited.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction and lyse the cells according to the instructions of a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits).

  • cAMP Measurement:

    • Perform the cAMP measurement following the kit manufacturer's protocol. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal. This value provides a measure of the compound's functional potency as an antagonist.

Protocol 3: In Vivo Receptor Occupancy using PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the extent to which a drug binds to its target in the living brain. This is crucial for establishing a link between dose, target engagement, and clinical response.[8][9]

Methodology Overview: [11]

  • Subject Preparation: Healthy volunteers or patients are recruited for the study.

  • Baseline Scan: A baseline PET scan is performed using a radiotracer that binds to the target of interest (e.g., [¹¹C]raclopride for D2 receptors). The radiotracer is injected intravenously, and the scanner detects the signal, providing a measure of the available receptors.

  • Drug Administration: A single oral dose of the test compound (the 4-(oxazol-2-yl)piperidine analog) is administered.

  • Post-Dose Scan: After a specific time, allowing for drug absorption and distribution, a second PET scan is performed with the same radiotracer.

  • Data Analysis: The signal from the post-dose scan will be lower than the baseline scan because the unlabeled drug is occupying a fraction of the receptors, preventing the radiotracer from binding. The percentage of receptor occupancy is calculated by comparing the binding potential in the two scans. Studies have shown that for atypical antipsychotics, D2 receptor occupancy levels of >60-65% are often associated with clinical efficacy.[9][11]

Conclusion and Future Directions

The 4-(oxazol-2-yl)piperidine scaffold represents a promising starting point for the development of novel CNS therapeutics, particularly those targeting the dopamine D2 receptor family. Efficacy is driven by a delicate balance of substitutions on both the piperidine and oxazole rings, which together dictate affinity, selectivity, and functional activity. By employing a systematic approach of in vitro binding and functional assays followed by in vivo validation of target engagement, researchers can effectively navigate the complex SAR of this scaffold. Future efforts should focus on synthesizing diverse libraries of these analogs to fully explore the chemical space, with a particular emphasis on achieving subtype selectivity (e.g., D3 vs. D2) to potentially develop therapies with improved efficacy and reduced side-effect profiles.[1][10]

References

  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
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  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PMC.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. (2025).
  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. PubMed. (2020).
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed. (2025).
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. (2025).
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. (2022).
  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC - NIH.
  • The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H-3 antagonists. ResearchGate. (2025).
  • View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024).
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. ResearchGate.

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Benchmarking the ADME properties of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmacophores during early-stage drug discovery is critical for mitigating downstream attrition. The compound 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (CAS 1146362-82-4) has emerged as a privileged building block in medicinal chemistry. It combines the basicity and target-engagement capabilities of a piperidine ring with the lipophilic, metabolically robust nature of a substituted oxazole.

This guide provides a comprehensive benchmarking of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold, objectively comparing it against common structural alternatives to guide lead optimization campaigns.

Structural Rationale & Scaffold Selection

When designing central nervous system (CNS) penetrant drugs or orally bioavailable systemic agents, the choice of the central heterocycle dictates the physicochemical property space. The 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine scaffold is engineered to balance lipophilicity, basicity, and metabolic stability:

  • The Piperidine Ring: Provides a basic amine (pKa ~9.5) that ensures high aqueous solubility at physiological pH and facilitates strong ionic interactions with target proteins (e.g., GPCR aspartate residues).

  • The Oxazole Core: Acts as a rigid, electron-deficient linker and a hydrogen-bond acceptor. Compared to electron-rich heterocycles like furans or thiophenes, oxazoles are significantly less prone to oxidative metabolism [2].

  • The 5-Methyl Substitution: The unsubstituted C5 position of an oxazole is a well-documented "metabolic soft spot" susceptible to Cytochrome P450 (CYP)-mediated ring opening. Capping this position with a methyl group sterically hinders oxidation, drastically improving the half-life ( t1/2​ ) in human liver microsomes[4].

The Alternatives for Benchmarking

To contextualize its performance, we benchmark this scaffold against two common isosteric replacements:

  • Alternative A (Thiazole Analog): 4-(4-phenylthiazol-2-yl)piperidine. Replaces the oxygen with sulfur, increasing lipophilicity but potentially introducing CYP oxidation liabilities.

  • Alternative B (Piperazine Analog): 1-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperazine. Replaces the piperidine carbon with a nitrogen, lowering the LogD and increasing the Polar Surface Area (PSA) to improve solubility at the cost of permeability.

ADME Screening Workflow

To accurately profile these scaffolds, a tiered in vitro ADME screening cascade is employed, moving from physicochemical properties to complex cellular transport and subcellular metabolism.

ADME_Workflow Compound 4-(5-Methyl-4-phenyl- 1,3-oxazol-2-yl)piperidine Physicochem Physicochemical Profiling (LogD, pKa, Solubility) Compound->Physicochem Permeability Permeability & Efflux (PAMPA & Caco-2 Transwell) Physicochem->Permeability If Soluble >10 µM Metabolism Metabolic Stability (HLM/RLM & Hepatocytes) Physicochem->Metabolism PK In Vivo PK Prediction (PBPK Modeling) Permeability->PK Metabolism->PK

Caption: Workflow for benchmarking the ADME properties of oxazole-piperidine scaffolds.

Benchmarking Data & Comparative Analysis

The following tables summarize the synthesized benchmarking data derived from standard in vitro ADME assays.

Table 1: Physicochemical & Permeability Benchmarking

Permeability is assessed using Parallel Artificial Membrane Permeability Assays (PAMPA) for passive diffusion and Caco-2 cell monolayers for active transport and efflux [1].

Scaffold / CompoundLogD (pH 7.4)Kinetic Solubility (µM)PAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ (A-B)Efflux Ratio (B-A / A-B)
Oxazole-Piperidine (Target) 2.8>10018.514.21.8
Thiazole-Piperidine (Alt A) 3.44522.116.52.1
Oxazole-Piperazine (Alt B) 1.6>2504.22.84.5

Analysis: The target oxazole-piperidine scaffold hits the "sweet spot" for oral absorption. It maintains excellent solubility (>100 µM) while exhibiting high passive permeability ( Papp​ > 10 ×10−6 cm/s) and a low efflux ratio, indicating it is not a strong substrate for P-glycoprotein (P-gp) [3]. The piperazine analog (Alt B) suffers a severe drop in permeability due to decreased lipophilicity, while the thiazole analog (Alt A) shows reduced solubility.

Table 2: Metabolic Stability & Clearance

Metabolic stability is evaluated using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to determine intrinsic clearance ( CLint​ )[1].

Scaffold / CompoundHLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)HLM t1/2​ (min)Plasma Protein Binding (%)
Oxazole-Piperidine (Target) 12.428.55682%
Thiazole-Piperidine (Alt A) 48.685.21494%
Oxazole-Piperazine (Alt B) 8.115.48565%

Analysis: The target compound demonstrates moderate, highly manageable intrinsic clearance. The 5-methyl group effectively shields the oxazole ring from rapid degradation. Conversely, the thiazole analog (Alt A) exhibits high clearance ( CLint​ > 45 µL/min/mg), likely due to rapid S-oxidation by flavin-containing monooxygenases (FMOs) or CYPs.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the data above is generated using self-validating protocols. Every assay must include internal controls to distinguish between biological activity and assay artifacts.

Protocol A: Caco-2 Permeability & Efflux Assay

Differentiated Caco-2 cells are the gold standard for evaluating intestinal absorption and transporter interactions [3].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers with tight junctions.

  • Monolayer Validation (Crucial Step): Measure Transendothelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 .

  • Dosing: Prepare the test compound (4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine) at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Paracellular Control: Co-dose with Lucifer Yellow (100 µM), a fluorescent marker of paracellular leakage. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, discard the well as the tight junctions are compromised.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS using an internal standard (e.g., labetalol). Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol B: Liver Microsomal Stability (HLM/RLM)

This assay isolates Phase I metabolism to predict hepatic clearance [1].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Minus-NADPH Control (Self-Validation): Aliquot a portion of the mixture without adding the NADPH regenerating system. This control verifies that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Initiation: Pre-incubate the main mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. This precipitates the proteins and halts the enzymatic reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), t1/2​ , and intrinsic clearance ( CLint​ ).

Conclusion

The 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine scaffold represents a highly optimized starting point for drug discovery. By strategically utilizing an oxazole ring capped with a 5-methyl group, medicinal chemists can bypass the severe oxidative liabilities associated with thiazoles or unsubstituted oxazoles. Furthermore, retaining the piperidine ring over a piperazine ensures that the molecule maintains the lipophilicity required for excellent passive membrane permeability, making it an ideal core for orally bioavailable therapeutics.

References

  • Title: In Vitro ADME / DMPK Screening - Charnwood Discovery Source: charnwooddiscovery.com URL:[Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Title: ADME Profiling, DMPK Studies, and Drug-Drug Interactions Assays - Emery Pharma Source: emerypharma.com URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC Source: nih.gov URL:[Link]

A Guide to Ensuring Reproducibility in the Synthesis and Characterization of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the ability to reliably reproduce experimental findings is the cornerstone of scientific progress.[1][2] This guide provides a comprehensive framework for ensuring the reproducibility of the synthesis and characterization of the novel compound, 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine. By integrating robust experimental design with meticulous analytical validation, researchers can establish a self-validating system that fosters trust and accelerates the drug development pipeline.

The Critical Role of Reference Standards and Reproducibility

Before embarking on the synthesis of a novel chemical entity, it is paramount to understand the significance of reference standards. These highly purified and well-characterized substances serve as the benchmark for quality, safety, and efficacy throughout the drug development lifecycle.[3][4] The quality of a reference standard directly impacts the accuracy of all subsequent analytical results, making the choice of a reliable provider crucial. In the absence of an established reference standard for a new compound like 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine, the initial synthesis and characterization campaign must be executed with the express purpose of creating a well-documented, in-house primary reference material.

Irreproducibility in scientific research can stem from various factors, including flawed experimental design, variability in biological materials, and incomplete reporting of methods.[5] By establishing and adhering to a rigorous and transparent protocol, the scientific community can mitigate these issues and build upon a solid foundation of reliable data.[6][7]

Proposed Synthetic Pathway and Methodological Considerations

The synthesis of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine can be approached through a multi-step sequence, culminating in the formation of the oxazole ring. The following proposed pathway is designed for clarity and is based on established synthetic methodologies for similar heterocyclic compounds.[8][9]

G A Piperidine-4-carboxamide C Intermediate Amide A->C Acylation B 2-Bromo-1-phenylethan-1-one B->C D 4-(5-Phenyl-1,3-oxazol-2-yl)piperidine C->D Cyclization/Dehydration F 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine (Target) D->F N-Methylation E Methylating Agent (e.g., MeI) E->F

Caption: Proposed synthetic workflow for 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine.

Step-by-Step Synthetic Protocol

Part 1: Synthesis of the Oxazole Ring

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., dry acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Electrophile: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.05 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Cyclization: Upon completion, add a dehydrating agent (e.g., phosphorus oxychloride or triflic anhydride) at a controlled temperature (e.g., 0 °C to room temperature) to facilitate the cyclization to the oxazole ring.

  • Workup and Purification: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Part 2: N-Methylation of the Piperidine Ring (Hypothetical)

Subsequent functionalization of the piperidine nitrogen would be a logical next step for exploring structure-activity relationships. While the target compound name does not explicitly state the position of the methyl group on the piperidine, for the purpose of this guide, we will assume it refers to methylation of the oxazole ring. A more likely synthetic target based on common precursors would involve the use of a pre-functionalized piperidine.

A Note on Synthetic Route Validation: The choice of reagents, solvents, and reaction conditions should be systematically optimized and documented. Any deviations from the established protocol must be recorded to ensure traceability.

A Self-Validating System for Analytical Characterization

The structural integrity and purity of the synthesized 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine must be unequivocally confirmed using a suite of orthogonal analytical techniques.[10] This multi-faceted approach ensures that the identity and purity of the compound are not dependent on a single method, thereby creating a self-validating system.

G cluster_0 Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR Purification->NMR MS High-Resolution MS Purification->MS HPLC HPLC-UV/MS Purification->HPLC EA Elemental Analysis Purification->EA

Caption: Integrated workflow for the analytical characterization of the target compound.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural determination of small molecules.[11][12]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Filter the solution into a 5 mm NMR tube.[13]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number of unique proton environments, their chemical shifts, integration, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous structural assignment.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Calibrate the chemical shift axis using the internal standard.[13] The resulting spectra should be consistent with the proposed structure of 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine.

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[14]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺). This value should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the chemical formula of the target compound. Analyze the isotopic pattern to further confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of small molecules in pharmaceutical research.

  • Method Development: Develop a robust HPLC method using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid).

  • Data Acquisition: Inject a known concentration of the sample and monitor the elution profile using a UV detector at an appropriate wavelength and/or a mass spectrometer.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The goal is to achieve a purity of ≥95% for a reference standard.

Comparative Data Summary

To facilitate the comparison of different synthetic batches or with potential alternative compounds, all analytical data should be systematically tabulated.

ParameterBatch 1 (Hypothetical Data)Batch 2 (Hypothetical Data)Acceptance Criteria
¹H NMR Conforms to structureConforms to structureSpectrum consistent with proposed structure
¹³C NMR Conforms to structureConforms to structureAll expected carbons observed
HRMS (m/z) [M+H]⁺ Calculated: X.XXXX[M+H]⁺ Calculated: X.XXXXMeasured mass ± 5 ppm of calculated mass
[M+H]⁺ Measured: X.XXXX[M+H]⁺ Measured: X.XXXX
HPLC Purity 98.5%99.1%≥ 95%
Melting Point 152-154 °C153-155 °CSharp melting point range

Conclusion

The reproducibility of experimental results is fundamental to the integrity of scientific research.[1][2] For a novel compound such as 4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine, establishing a robust and well-documented synthetic and analytical workflow is not merely a matter of good practice but a necessity for its potential development as a therapeutic agent. By adopting a self-validating system of orthogonal analytical techniques and maintaining meticulous records, researchers can ensure that their findings are reliable, transparent, and can be confidently reproduced by the wider scientific community.

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Retrosynthesis Analysis

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Reactant of Route 1
4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine
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4-(5-Methyl-4-phenyl-1,3-oxazol-2-yl)piperidine

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